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Compound of Interest

Compound Name: M3 of dolutegravir

Cat. No.: B580098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for a putative compound,

M3, against its authentic standard to confirm its chemical structure. The methodologies and

data presented herein are considered the gold standard for structural elucidation in drug

development and metabolomics.[1]

Data Presentation: M3 vs. Authentic Standard
The following table summarizes the quantitative data obtained from Liquid Chromatography-

Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses

of M3 and its authentic standard.
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Parameter M3 Sample
Authentic
Standard

Acceptance
Criteria

Result

LC-MS Data

Retention Time

(min)
4.21 4.22 ± 0.1 min Pass

Precursor Ion

(m/z)
354.15 354.15 ± 5 ppm Pass

Key Fragment

Ions (m/z)

250.11, 194.08,

122.06

250.11, 194.08,

122.06
Match Pass

¹H NMR Data

(400 MHz,

CDCl₃)

Chemical Shift δ

(ppm)

7.85 (d, 2H),

7.45 (d, 2H),

4.10 (q, 2H),

2.55 (s, 3H), 1.20

(t, 3H)

7.85 (d, 2H),

7.45 (d, 2H),

4.10 (q, 2H),

2.55 (s, 3H), 1.20

(t, 3H)

Match Pass

¹³C NMR Data

(100 MHz,

CDCl₃)

Chemical Shift δ

(ppm)

198.2, 145.1,

135.8, 129.5,

128.9, 61.5,

26.8, 14.3

198.2, 145.1,

135.8, 129.5,

128.9, 61.5,

26.8, 14.3

Match Pass

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To compare the retention time and mass fragmentation patterns of the M3 sample

with the authentic standard.
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Instrumentation:

Liquid Chromatograph: Shimadzu LC system or equivalent.

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., QTRAP 6500+).[2]

Column: C18 column (5 µm, 250 × 4.6 mm).[3]

Mobile Phase:

A: 0.1% Formic acid in Water

B: 0.1% Formic acid in Acetonitrile

Gradient Elution: A linear gradient was used, starting at 20% B, increasing to 80% B over 10

minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for

fragmentation pattern comparison.

Collision Energy: Optimized for the precursor ion of M3.

Procedure:

Prepare solutions of the M3 sample and the authentic standard in the initial mobile phase

composition.

Inject equal volumes of the sample and standard solutions into the LC-MS/MS system.

Monitor the retention time of the precursor ion for both injections.[1]

Acquire MS/MS spectra for the precursor ion of both the sample and the standard.

Compare the retention times and the fragmentation patterns. The retention times should be

within a narrow window (e.g., ±0.1 minutes), and the MS/MS spectra should show identical
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fragment ions with similar relative intensities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical shifts and coupling patterns of the M3 sample with the

authentic standard.

Instrumentation:

NMR Spectrometer: Bruker Avance-III 400 MHz or equivalent.[3]

Sample Preparation:

Dissolve an accurately weighed amount of the M3 sample and the authentic standard in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters:

¹H NMR: Standard pulse sequence, 16 scans, relaxation delay of 1s.

¹³C NMR: Proton-decoupled pulse sequence, 256 scans, relaxation delay of 2s.

Procedure:

Acquire ¹H and ¹³C NMR spectra for both the M3 sample and the authentic standard.[3]

Process the spectra using appropriate software (e.g., MestReNova).

Compare the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration

values of all signals in the ¹H NMR spectra.[5]

Compare the chemical shifts of all signals in the ¹³C NMR spectra.[3]

The spectra of the M3 sample must be superimposable with the spectra of the authentic

standard for structural confirmation.[6]

Visualizations
Experimental Workflow for M3 Structure Confirmation
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Caption: Workflow for confirming the structure of M3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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